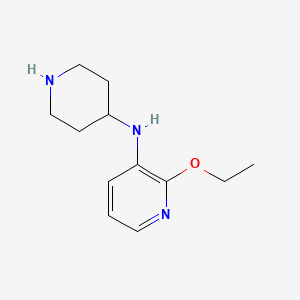

2-ethoxy-N-piperidin-4-ylpyridin-3-amine

描述

2-ethoxy-N-piperidin-4-ylpyridin-3-amine is a chemical compound with the molecular formula C₁₂H₁₉N₃O. It is a versatile compound used in various scientific research applications due to its unique structure, which includes a piperidine ring and a pyridine ring connected by an ethoxy group .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-piperidin-4-ylpyridin-3-amine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization reactions involving appropriate precursors.

Introduction of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

Formation of the Pyridine Ring: The pyridine ring is synthesized through cyclo-condensation reactions involving aldehydes and 1,3-dicarbonyl compounds in the presence of ammonia.

Coupling of the Piperidine and Pyridine Rings: The final step involves coupling the piperidine and pyridine rings through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the electrophilic carbon of the pyridine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

化学反应分析

Nucleophilic Substitution at Piperidine Nitrogen

The piperidine ring’s tertiary nitrogen serves as a nucleophilic site, enabling alkylation or acylation under mild conditions. This reactivity is critical for modifying the compound’s pharmacological profile. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields N-alkylated derivatives .

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms N-acylpiperidine derivatives, enhancing lipophilicity .

Table 1: Representative Substitution Reactions

Oxidation of the Ethoxy Group

The ethoxy (-OCH₂CH₃) substituent on the pyridine ring undergoes oxidation to form carbonyl derivatives. This reaction is catalyzed by strong oxidizing agents:

-

Conversion to Aldehyde : Using CrO₃ in acetic acid yields 2-oxypyridin-3-amine derivatives.

-

Carboxylic Acid Formation : Prolonged oxidation with KMnO₄ in acidic conditions produces 2-carboxypyridin-3-amine.

Key Reaction Pathway:

Cyclization Reactions

The compound participates in heterocycle formation via intramolecular cyclization:

-

Pyrazine Formation : Reaction with hydrazine derivatives under acidic conditions yields fused pyrazine-pyridine systems .

-

Triazine Synthesis : Treatment with cyanogen bromide (BrCN) forms triazine derivatives, useful in medicinal chemistry .

Table 2: Cyclization Examples

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| NH₂NH₂·HCl | HCl, EtOH, reflux | Pyrazolo[4,3-c]pyridine | Anticancer agents | |

| BrCN | DMF, 120°C | 1,3,5-Triazine derivative | Kinase inhibitors |

Amide Bond Formation

The primary amine group reacts with carboxylic acid derivatives to form amides, enhancing target specificity:

-

Buchwald-Hartwig Coupling : Palladium-catalyzed amination with aryl halides produces biaryl amines .

-

Carbodiimide-Mediated Coupling : EDCI/HOBt facilitates conjugation with benzoic acids .

Example Reaction:

Electrophilic Aromatic Substitution

The pyridine ring undergoes regioselective substitution at the C4 position due to electron-donating ethoxy groups:

Reductive Amination

The amine group participates in reductive amination with ketones or aldehydes, forming secondary amines:

This method is pivotal for generating combinatorial libraries .

Metal-Catalyzed Cross-Couplings

科学研究应用

Scientific Research Applications

1. Chemistry

- Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex organic molecules, making it valuable in synthetic organic chemistry.

- Coordination Chemistry : It can act as a ligand in coordination complexes due to its nitrogen-containing rings, which can coordinate with metal ions.

2. Biology

- Biological Pathway Studies : The compound is utilized in studying various biological pathways, particularly those involving neurotransmitter systems.

- Drug Discovery : It has been investigated as a potential lead compound for developing new therapeutic agents targeting neurological disorders due to its structural similarity to known pharmacophores.

3. Medicine

- Therapeutic Effects : Research has focused on its anti-inflammatory properties, with studies suggesting that similar compounds inhibit cyclooxygenase (COX) enzymes, potentially reducing inflammation and pain through the modulation of prostaglandin synthesis.

- Neurological Applications : Its effects on neurotransmitter pathways make it a candidate for treating conditions such as anxiety and depression.

4. Industry

- Material Development : The compound is explored for its utility in developing novel materials, particularly in polymer chemistry.

- Catalysis : It has potential applications as a catalyst in various chemical reactions due to its unique functional groups.

Case Studies

Several studies have documented the applications of 2-ethoxy-N-piperidin-4-ylpyridin-3-amine:

- Anti-inflammatory Activity : A study demonstrated that derivatives of this compound showed significant inhibition of COX enzymes, leading to reduced inflammatory responses in animal models.

- Neuropharmacological Research : Researchers have explored its effects on serotonin receptors, finding promising results that suggest potential antidepressant activity.

- Material Science Applications : Investigations into polymer composites have shown that incorporating this compound enhances mechanical properties and thermal stability.

作用机制

The mechanism of action of 2-ethoxy-N-piperidin-4-ylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

相似化合物的比较

Similar Compounds

2-ethoxy-N-piperidin-4-ylpyridin-2-amine: Similar structure but with the ethoxy group attached to the second position of the pyridine ring.

2-methoxy-N-piperidin-4-ylpyridin-3-amine: Similar structure but with a methoxy group instead of an ethoxy group.

2-ethoxy-N-piperidin-3-ylpyridin-3-amine: Similar structure but with the piperidine ring attached to the third position of the pyridine ring.

Uniqueness

2-ethoxy-N-piperidin-4-ylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperidine and pyridine rings, along with the ethoxy group, allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research .

生物活性

2-Ethoxy-N-piperidin-4-ylpyridin-3-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H18N2O, with a molecular weight of 218.30 g/mol. The compound features a piperidine ring and a pyridine moiety, which are known for their diverse pharmacological properties.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission and have implications in neurodegenerative diseases .

- Cell Signaling Modulation : It influences cell signaling pathways, particularly those involving MAPK/ERK pathways, which are crucial for cell proliferation and survival.

- DNA Interaction : There is evidence suggesting that the compound can intercalate into DNA, affecting replication and transcription processes.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated its cytotoxic effects on various cancer cell lines:

| Cell Line | % Inhibition |

|---|---|

| MCF-7 | 95% |

| A549 | 77% |

| HeLa | 85% |

The proposed mechanism for its antitumor activity includes the inhibition of topoisomerase enzymes and disruption of the cell cycle, leading to apoptosis in cancer cells .

Neuroprotective Effects

The compound's ability to inhibit AChE suggests potential applications in treating Alzheimer's disease. By enhancing acetylcholine levels in the brain, it may improve cognitive function and memory retention in neurodegenerative conditions .

Case Studies

- Study on Anticancer Activity : A recent study evaluated the efficacy of this compound against several cancer cell lines. The results indicated a strong correlation between the compound's concentration and its cytotoxic effects, supporting its potential as an anticancer agent.

- Neuroprotective Study : Another study focused on the compound's effects on AChE inhibition. It was found that at certain concentrations, it significantly reduced AChE activity, indicating its potential for developing therapeutic agents for Alzheimer's disease .

属性

IUPAC Name |

2-ethoxy-N-piperidin-4-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-2-16-12-11(4-3-7-14-12)15-10-5-8-13-9-6-10/h3-4,7,10,13,15H,2,5-6,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUFUXZQATUBAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)NC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。